(-)-Aceclidine

Beschreibung

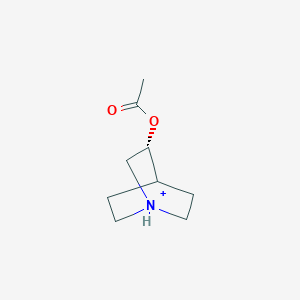

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H16NO2+ |

|---|---|

Molekulargewicht |

170.23 g/mol |

IUPAC-Name |

[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |

InChI |

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1 |

InChI-Schlüssel |

WRJPSSPFHGNBMG-VIFPVBQESA-O |

Isomerische SMILES |

CC(=O)O[C@H]1C[NH+]2CCC1CC2 |

Kanonische SMILES |

CC(=O)OC1C[NH+]2CCC1CC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(-)-Aceclidine: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Aceclidine is a potent parasympathomimetic agent that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist. Its mechanism of action is centered on its differential affinity and functional activity at the five subtypes of muscarinic receptors (M1-M5), leading to a range of physiological responses. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and functional consequences of this compound binding to muscarinic receptors. Quantitative binding and functional data are presented, alongside detailed experimental protocols for key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is the levorotatory enantiomer of aceclidine (B1665410), a quinuclidine (B89598) derivative. As a cholinergic agonist, it mimics the action of the endogenous neurotransmitter acetylcholine. Its therapeutic applications, particularly in ophthalmology for the treatment of presbyopia, are rooted in its selective action on specific muscarinic receptor subtypes.[1] This selectivity allows for targeted physiological effects, such as miosis (pupil constriction), with minimal impact on other systems, thereby reducing the incidence of side effects.[2] Understanding the precise mechanism of action of this compound at a molecular level is crucial for its continued development and the exploration of its potential in other therapeutic areas.

Muscarinic Receptor Binding Profile

The affinity of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been determined through radioligand binding assays. These assays typically involve the use of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), to label the receptors, followed by a competition binding experiment with unlabeled this compound to determine its inhibitory constant (Ki). The pKi values, which are the negative logarithm of the Ki, provide a quantitative measure of binding affinity, with higher pKi values indicating greater affinity.

| Receptor Subtype | Binding Affinity (pKi) of this compound |

| M1 | 7.1 |

| M2 | 7.9 |

| M3 | 7.3 |

| M4 | 8.1 |

| M5 | 7.0 |

Data compiled from in-vitro studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

These data indicate that this compound exhibits the highest binding affinity for the M4 receptor subtype, followed by the M2, M3, M1, and M5 subtypes.

Functional Activity at Muscarinic Receptor Subtypes

The functional activity of this compound is subtype-dependent, reflecting the differential coupling of muscarinic receptors to various G proteins. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors by this compound initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The functional potency of this compound at these receptors is typically measured by quantifying the stimulated phosphoinositide hydrolysis or the subsequent increase in intracellular calcium.

| Receptor Subtype | Functional Potency (EC50) of S-(+)-Aceclidine |

| M1 | 40 µM |

| M3 | Not explicitly found in molar concentration |

| M5 | Not explicitly found in molar concentration |

Note: The EC50 value for M1 is for Aceclidine (racemic mixture).[3] Specific EC50 values in molar concentrations for this compound at M3 and M5 were not consistently found in the initial searches. The potency of S-(+)-aceclidine at M1, M3, and M5 receptors is approximately 2- to 4-fold greater than that of R-(-)-aceclidine.

Gi/o-Coupled Receptors (M2, M4)

Activation of M2 and M4 receptors by this compound leads to the inhibition of adenylyl cyclase through the Gi/o protein pathway, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays for these receptors often measure the inhibition of forskolin-stimulated cAMP accumulation.

Studies on the enantiomers of aceclidine have shown that S-(+)-aceclidine is approximately 3.5-fold more potent than R-(-)-aceclidine at both M2 and M4 receptors in inhibiting forskolin-stimulated cAMP accumulation in Chinese hamster ovary (CHO) cells. While explicit EC50 values in molar concentrations for this compound were not found, this demonstrates its functional activity at these receptor subtypes.

Signaling Pathways

The differential G-protein coupling of muscarinic receptor subtypes dictates the downstream signaling pathways activated by this compound.

Gq/11 Signaling Pathway (M1, M3, M5)

Gi/o Signaling Pathway (M2, M4)

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-NMS) and increasing concentrations of unlabeled this compound.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by a receptor agonist. It is based on the principle that agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to activate G-protein coupling to muscarinic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the muscarinic receptor subtype of interest.

-

Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with increasing concentrations of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay is used to measure the functional response of Gq/11-coupled receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.

Objective: To determine the potency (EC50) of this compound in stimulating calcium release via M1, M3, and M5 receptors.

Methodology:

-

Cell Culture: Plate CHO cells stably expressing the M1, M3, or M5 receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.

-

Compound Addition: Add increasing concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a muscarinic receptor agonist with a distinct binding and functional profile across the five receptor subtypes. Its higher affinity for M4 and M2 receptors, coupled with its functional agonism at both Gq/11- and Gi/o-coupled receptors, underlies its pharmacological effects. The pupil-selective miotic action observed in clinical applications for presbyopia is a direct consequence of its potent activity at M3 receptors on the iris sphincter muscle, with comparatively less effect on the ciliary muscle. The in-depth understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is fundamental for the rational design of future therapeutic strategies targeting the muscarinic cholinergic system.

References

- 1. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Muscarinic Receptors and Gastrointestinal Smooth Muscle" by Frederick J. Ehlert, Elizabeth A. Thomas et al. [digitalcommons.chapman.edu]

An In-depth Technical Guide to the Synthesis of (-)-Aceclidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Aceclidine, the (R)-enantiomer of 3-acetoxyquinuclidine, is a muscarinic acetylcholine (B1216132) receptor agonist with significant therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining enantiomerically pure this compound. The guide details two principal strategies: the asymmetric synthesis of the key chiral intermediate, (R)-3-quinuclidinol, followed by esterification, and the chiral resolution of racemic aceclidine (B1665410). Detailed experimental protocols for key reactions, quantitative data on yields and enantioselectivity, and visualizations of the synthesis pathways are presented to serve as a valuable resource for researchers and professionals in medicinal chemistry and drug development.

Introduction

Aceclidine is a parasympathomimetic agent that functions by stimulating muscarinic acetylcholine receptors. The pharmacological activity of aceclidine is stereospecific, with the (-)-enantiomer, this compound (also known as (R)-aceclidine), exhibiting distinct and often more potent effects compared to its (S)-enantiomer. Therefore, the development of efficient and scalable methods for the synthesis of enantiomerically pure this compound is of paramount importance for both research and clinical applications.

This guide outlines the core synthetic strategies to produce this compound, focusing on methods that ensure high enantiomeric purity.

Synthetic Pathways

Two primary routes have been established for the synthesis of this compound:

-

Pathway 1: Asymmetric Synthesis of (R)-3-Quinuclidinol followed by Acetylation. This is the most common and efficient approach, involving the stereoselective synthesis of the chiral alcohol precursor, (R)-3-quinuclidinol, from the prochiral ketone, 3-quinuclidinone.

-

Pathway 2: Resolution of Racemic Aceclidine. This method involves the synthesis of a racemic mixture of aceclidine, followed by the separation of the enantiomers.

The following sections provide detailed experimental protocols and quantitative data for each pathway.

Pathway 1: Asymmetric Synthesis of (R)-3-Quinuclidinol and Subsequent Acetylation

This pathway is a two-step process, beginning with the asymmetric reduction of 3-quinuclidinone to yield (R)-3-quinuclidinol, which is then acetylated to produce this compound.

Step 1: Asymmetric Synthesis of (R)-3-Quinuclidinol

Two highly effective methods for the asymmetric synthesis of (R)-3-quinuclidinol are biocatalytic reduction and asymmetric hydrogenation.

Method A: Biocatalytic Reduction of 3-Quinuclidinone

This method utilizes enzymes or whole-cell biocatalysts to achieve high enantioselectivity.

-

Preparation of Biocatalyst: A culture of Rhodotorula rubra (e.g., JCM3782) is grown in a suitable medium. The cells are harvested by centrifugation and can be used as whole-cell biocatalysts. Alternatively, the specific enzyme, 3-quinuclidinone reductase, can be isolated and purified.

-

Reaction Setup: In a reaction vessel, 3-quinuclidinone hydrochloride is dissolved in a buffered solution (e.g., phosphate (B84403) buffer).

-

Cofactor Regeneration: A cofactor regeneration system is typically employed. For NADPH-dependent reductases, this can be achieved by adding glucose and glucose dehydrogenase. For NADH-dependent reductases, 2-propanol and an alcohol dehydrogenase like LSADH can be used.

-

Biocatalytic Reduction: The Rhodotorula rubra cells or the isolated reductase are added to the reaction mixture.

-

Incubation: The reaction is incubated under controlled temperature and agitation for a specified period (e.g., 21 hours).

-

Work-up and Purification: After the reaction is complete, the cells are removed by centrifugation. The supernatant is then worked up to isolate the (R)-3-quinuclidinol. The product can be purified by extraction and recrystallization.

| Biocatalyst | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Reference |

| Rhodotorula rubra JCM3782 (co-expressed with glucose dehydrogenase in E. coli) | 618 mM | ~100% | >99.9% | |

| Microbacterium luteolum JCM 9174 (immobilized QNR) | 939 mM | 100% | >99.9% | |

| Kaistia algarum (KaKR reductase) | 5.0 M | 100% | >99.9% |

Method B: Asymmetric Hydrogenation of 3-Quinuclidinone

This method employs a chiral metal catalyst, typically a Ruthenium-based complex, to achieve enantioselective hydrogenation.

-

Catalyst Preparation: A chiral Ruthenium catalyst is prepared, for example, from RuCl₂(benzene)₂ and a chiral phosphine (B1218219) ligand such as (S)-BINAP or (S,S)-XylSkewphos.

-

Reaction Setup: 3-quinuclidinone is dissolved in a suitable solvent, such as ethanol (B145695) or 2-propanol, in a high-pressure reactor.

-

Catalyst Addition: The chiral Ruthenium catalyst and a base (e.g., potassium tert-butoxide) are added to the solution.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 15 atm) and the reaction is stirred at a controlled temperature (e.g., 30-45 °C) until the reaction is complete.

-

Work-up and Purification: After depressurization, the catalyst is removed by filtration. The solvent is evaporated, and the resulting (R)-3-quinuclidinol is purified, often by recrystallization, which can further enhance the enantiomeric excess.

| Catalyst System | Solvent | Enantiomeric Excess (ee) | Yield | Reference |

| RuCl₂[(S)-binap][(R)-iphan] / t-C₄H₉OK | 2-propanol | 97-98% | - | |

| RuBr₂--INVALID-LINK-- / base | ethanol | 88-90% (>99% after recrystallization) | - | |

| RuXY-Diphosphine-bimaH / alkali | - | >99% | >95% |

Step 2: Acetylation of (R)-3-Quinuclidinol to this compound

The final step in this pathway is the esterification of the chiral alcohol with an acetylating agent. The use of acetic anhydride (B1165640) is reported to be a high-yielding method.

Experimental Protocol: Acetylation with Acetic Anhydride

-

Reaction Setup: (R)-3-Quinuclidinol is dissolved in a suitable solvent, such as anhydrous pyridine.

-

Addition of Acetylating Agent: Acetic anhydride (excess, e.g., 1.5-2.0 equivalents per hydroxyl group) is added dropwise to the solution, typically at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature and monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the addition of a small amount of methanol.

-

Work-up: The solvent and excess reagents are removed under reduced pressure. Co-evaporation with toluene (B28343) can be used to remove residual pyridine. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by silica (B1680970) gel column chromatography if necessary.

| Method | Yield | Reference |

| Anhydride Method | 86.1% | - |

Pathway 2: Resolution of Racemic Aceclidine

An alternative pathway to enantiomerically pure this compound is through the resolution of a racemic mixture.

Experimental Protocol: Chiral Resolution of Racemic Aceclidine

-

Synthesis of Racemic Aceclidine: Racemic 3-quinuclidinol (B22445) is first synthesized and then acetylated using acetic anhydride to produce racemic 3-acetoxyquinuclidine (rac-aceclidine), following a similar acetylation protocol as described in section 2.2.

-

Diastereomeric Salt Formation: The resulting racemic aceclidine is treated with a chiral resolving agent, such as D-(-)-tartaric acid, in a suitable solvent mixture (e.g., an alcohol/ketone mixture). This reaction forms a mixture of diastereomeric tartrate salts.

-

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization. The desired diastereomer, which contains the this compound, is selectively crystallized and isolated by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free base of this compound. The product is then extracted into an organic solvent.

-

Purification: The extracted this compound is purified by standard methods, such as recrystallization or chromatography, to yield the final enantiomerically pure product.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Asymmetric Synthesis of (R)-3-Quinuclidinol

| Method | Catalyst/Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Biocatalytic Reduction | Rhodotorula rubra JCM3782 | 3-Quinuclidinone | (R)-3-Quinuclidinol | ~100% | >99.9% |

| Biocatalytic Reduction | Microbacterium luteolum JCM 9174 | 3-Quinuclidinone | (R)-3-Quinuclidinol | 100% | >99.9% |

| Biocatalytic Reduction | Kaistia algarum (KaKR) | 3-Quinuclidinone | (R)-3-Quinuclidinol | 100% | >99.9% |

| Asymmetric Hydrogenation | RuCl₂[(S)-binap][(R)-iphan] | 3-Quinuclidinone | (R)-3-Quinuclidinol | - | 97-98% |

| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK-- | 3-Quinuclidinone | (R)-3-Quinuclidinol | - | 88-90% (>99% after recrystallization) |

| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | 3-Quinuclidinone | (R)-3-Quinuclidinol | >95% | >99% |

Table 2: Acetylation of (R)-3-Quinuclidinol

| Method | Reagent | Substrate | Product | Yield |

| Anhydride Method | Acetic Anhydride | (R)-3-Quinuclidinol | This compound | 86.1% |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Overview of the two main synthetic pathways to this compound.

Experimental Workflow for Asymmetric Synthesis and Acetylation

Caption: Experimental workflow for the asymmetric synthesis pathway.

Experimental Workflow for Chiral Resolution

Caption: Experimental workflow for the chiral resolution pathway.

Conclusion

This technical guide provides a detailed overview of the established synthetic pathways for producing enantiomerically pure this compound. The asymmetric synthesis of (R)-3-quinuclidinol via biocatalytic reduction or asymmetric hydrogenation, followed by acetylation, stands out as a highly efficient and stereoselective strategy. The alternative pathway involving the resolution of racemic aceclidine offers another viable, albeit potentially less direct, route. The provided experimental protocols, quantitative data, and process visualizations are intended to equip researchers and drug development professionals with the necessary information to effectively synthesize this compound for further investigation and potential therapeutic applications.

(-)-Aceclidine Muscarinic Receptor Subtype Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of (-)-Aceclidine, the R-(-)-enantiomer of aceclidine (B1665410). Aceclidine is a parasympathomimetic cholinergic agent that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Understanding the stereoselectivity of aceclidine enantiomers is critical, as the distinct three-dimensional arrangement of (S)-(+)- and R-(-)-aceclidine leads to significant differences in their binding affinity and efficacy at the five muscarinic receptor subtypes (M1-M5).[1][2]

Quantitative Data: Binding Affinity and Functional Potency

The pharmacological activity of the aceclidine enantiomers has been characterized in Chinese hamster ovary (CHO) cells transfected with the individual human M1 through M5 muscarinic receptor subtypes.[2] The following tables summarize the binding affinities (Ki), functional potencies (EC50), and maximal responses (Emax) for this compound.

Table 1: Binding Affinity (Ki) of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

| Receptor Subtype | This compound (R-isomer) Ki (nM) | (+)-Aceclidine (S-isomer) Ki (nM) |

| M1 | Data Not Available | 150 |

| M2 | Data Not Available | 45 |

| M3 | Data Not Available | 120 |

| M4 | Data Not Available | 60 |

| M5 | Data Not Available | 180 |

Table 2: Functional Potency (EC50) of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

| Receptor Subtype | This compound (R-isomer) Potency Relative to (+)-isomer | (+)-Aceclidine (S-isomer) EC50 (nM) |

| M1 | 2- to 4-fold less potent | 130 |

| M2 | ~3.5-fold less potent | 30 |

| M3 | 2- to 4-fold less potent | 100 |

| M4 | ~3.5-fold less potent | 40 |

| M5 | 2- to 4-fold less potent | 160 |

Data derived from functional assays in transfected CHO cells.[2][3]

Table 3: Maximal Response (Emax) of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | This compound (R-isomer) Emax (% of (+)-isomer) |

| M1 | 44 - 64% |

| M2 | 100% |

| M3 | 44 - 64% |

| M4 | 86% |

| M5 | 44 - 64% |

Maximal response of R-(-)-aceclidine is expressed as a percentage of the maximal response to the S-(+)-isomer in the respective assays.[2]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are broadly classified based on their primary G protein coupling.[4]

-

M1, M3, and M5 receptors preferentially couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]).[4][5][6][7]

-

M2 and M4 receptors predominantly couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][7]

It is also noteworthy that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, such as Gs and G12/13, adding another layer of complexity to their signaling profiles.[4]

Muscarinic Receptor G-protein Signaling Pathways

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a receptor.[4] These assays measure the direct interaction of a radiolabeled ligand with the receptor.[4]

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines (e.g., CHO-K1, HEK293) stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.[3][4]

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)) and varying concentrations of the unlabeled test compound (this compound).[8]

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4]

-

Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.[4]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aceclidine | 827-61-2 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Stereospecific Pharmacology of (-)-Aceclidine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine (B1665410), a muscarinic acetylcholine (B1216132) receptor agonist, has garnered significant interest for its therapeutic potential, particularly in ophthalmology. As a chiral molecule, the pharmacological activity of aceclidine is stereospecific, with its enantiomers exhibiting distinct affinities and functional activities at the five muscarinic acetylcholine receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of the pharmacological activity of the (-)-aceclidine enantiomer and its counterpart, (+)-aceclidine. It includes a detailed summary of their quantitative pharmacological data, in-depth descriptions of key experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Introduction

Aceclidine is a parasympathomimetic compound that acts as an agonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems. The five subtypes of mAChRs (M1-M5) are distributed throughout the body and are involved in a wide range of physiological processes. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[2][3] In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3]

The stereochemistry of aceclidine is a critical determinant of its pharmacological activity. The molecule possesses a chiral center, resulting in two enantiomers: this compound and (+)-aceclidine. Research has demonstrated that these enantiomers exhibit significant differences in their potency and efficacy at the various mAChR subtypes. This guide focuses on elucidating these differences to provide a clear understanding of the pharmacological profile of each enantiomer.

Quantitative Pharmacological Data

The pharmacological activity of the aceclidine enantiomers has been characterized using various in vitro assays to determine their binding affinity and functional potency at each of the five muscarinic receptor subtypes. The following tables summarize the key quantitative data from functional activity studies.

Functional Potency (EC50) of Aceclidine Enantiomers at Muscarinic Receptors

The potency of the aceclidine enantiomers was determined by measuring their ability to stimulate second messenger production in Chinese hamster ovary (CHO) cells stably transfected with individual human muscarinic receptor subtypes. For M1, M3, and M5 receptors, the functional response was measured as the stimulation of phosphoinositide hydrolysis. For M2 and M4 receptors, the response was measured as the inhibition of forskolin-stimulated cAMP accumulation.[4]

| Receptor Subtype | Agonist | EC50 (μM)[4] |

| M1 | This compound | 1.8 |

| (+)-Aceclidine | 0.8 | |

| M2 | This compound | 0.23 |

| (+)-Aceclidine | 0.065 | |

| M3 | This compound | 3.2 |

| (+)-Aceclidine | 0.8 | |

| M4 | This compound | 0.11 |

| (+)-Aceclidine | 0.032 | |

| M5 | This compound | 1.1 |

| (+)-Aceclidine | 0.5 |

Maximal Response (Emax) of Aceclidine Enantiomers at Muscarinic Receptors

The maximal response (efficacy) of the aceclidine enantiomers was also determined in the same functional assays and is expressed relative to the maximal response of a full agonist (e.g., carbachol).[4]

| Receptor Subtype | Agonist | Maximal Response (% of Full Agonist)[4] |

| M1 | This compound | 44% |

| (+)-Aceclidine | 100% | |

| M2 | This compound | 100% |

| (+)-Aceclidine | 100% | |

| M3 | This compound | 64% |

| (+)-Aceclidine | 100% | |

| M4 | This compound | 86% |

| (+)-Aceclidine | 100% | |

| M5 | This compound | 52% |

| (+)-Aceclidine | 100% |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of aceclidine enantiomers.

Radioligand Binding Assay (Competition)

Radioligand binding assays are used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[5][6]

Objective: To determine the Ki of this compound and (+)-aceclidine at M1-M5 muscarinic receptors.

Materials:

-

Membrane preparations from CHO cells expressing individual human M1-M5 receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Unlabeled ligands: this compound, (+)-Aceclidine, Atropine (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Atropine (1 µM final concentration), radioligand, and membrane preparation.

-

Competition: Serial dilutions of this compound or (+)-aceclidine, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[7][8]

Objective: To determine the EC₅₀ and Emax of this compound and (+)-aceclidine for G protein activation at M2 and M4 receptors.

Materials:

-

Membrane preparations from CHO cells expressing M2 or M4 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Unlabeled GTPγS (for non-specific binding).

-

Agonists: this compound, (+)-Aceclidine.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Cell harvester and glass fiber filters.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, GDP, serial dilutions of the agonist, and membrane suspension.

-

Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Phosphoinositide Hydrolysis Assay

This functional assay is used to measure the activation of Gq-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol (B14025) phosphates, the breakdown products of phosphatidylinositol 4,5-bisphosphate (PIP₂).

Objective: To determine the EC₅₀ and Emax of this compound and (+)-aceclidine at M1, M3, and M5 receptors.

Materials:

-

CHO cells expressing M1, M3, or M5 receptors.

-

[³H]-myo-inositol.

-

Agonists: this compound, (+)-Aceclidine.

-

Lithium chloride (LiCl) solution.

-

Stop solution (e.g., perchloric acid).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Labeling: Plate the cells in multi-well plates and incubate with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Agonist Stimulation: Add serial dilutions of the agonists and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Termination: Stop the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

-

Extraction and Separation: Neutralize the samples and separate the inositol phosphates from free inositol using anion-exchange chromatography (Dowex resin).

-

Quantification: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Signaling Pathways

The differential coupling of muscarinic receptor subtypes to distinct G proteins results in the activation of separate intracellular signaling cascades.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

Activation of M1, M3, and M5 receptors by an agonist like aceclidine leads to the activation of the Gq/11 protein. The α-subunit of Gq/11 activates phospholipase C (PLC), which then cleaves PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[2][9][10]

References

- 1. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. researchgate.net [researchgate.net]

(-)-Aceclidine Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (-)-Aceclidine, a muscarinic acetylcholine (B1216132) receptor agonist. The document details the core structural requirements for its pharmacological activity, the effects of chemical modifications on receptor binding and functional potency, and the experimental methodologies used for its characterization.

Core Structure and Pharmacophore of Aceclidine (B1665410)

Aceclidine, or 3-acetoxyquinuclidine, is a parasympathomimetic cholinergic drug. Its structure consists of a rigid quinuclidine (B89598) ring system, which houses a cationic nitrogen atom, and an ester functional group at the 3-position. The key pharmacophoric elements essential for its muscarinic agonist activity are:

-

The Quinuclidine Ring: This bicyclic amine provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the muscarinic receptor binding site.

-

The Tertiary Amine: The nitrogen atom in the quinuclidine ring is protonated at physiological pH, forming a cationic head that is believed to interact with a conserved aspartate residue in the third transmembrane domain of muscarinic receptors.

-

The Ester Group: The acetyl group at the 3-position is crucial for agonist activity. It is thought to engage in hydrogen bonding with specific amino acid residues in the receptor's binding pocket, contributing to receptor activation.

Stereoselectivity

The muscarinic activity of aceclidine resides primarily in the (R)-(-)-enantiomer. The stereochemistry at the 3-position of the quinuclidine ring is critical for potent agonist activity. The (S)-(+)-enantiomer is significantly less active. This stereoselectivity highlights the specific spatial arrangement required for effective interaction with the chiral environment of the muscarinic receptor binding site.

Structure-Activity Relationship of Aceclidine Analogs

Extensive research has been conducted to explore the SAR of aceclidine by modifying its core structure. These modifications have provided valuable insights into the structural requirements for affinity and efficacy at different muscarinic receptor subtypes (M1-M5).

Modification of the Ester Group

The ester moiety of aceclidine is a primary target for chemical modification. Replacement of the acetyl group with various other substituents has led to the discovery of compounds with altered potency, efficacy, and subtype selectivity.

-

Bioisosteric Replacement with Heterocycles: Replacing the ester group with five-membered aromatic rings, such as 1,2,5-thiadiazoles and oxadiazoles, has yielded potent muscarinic agonists.[1] Some of these analogs have shown remarkable selectivity for the M1 receptor subtype, which is a key target for the treatment of cognitive disorders like Alzheimer's disease. The nature and position of substituents on these heterocyclic rings further modulate the activity.

Modification of the Quinuclidine Ring

Alterations to the quinuclidine scaffold have also been investigated, although these are generally less common than modifications to the ester side chain.

-

N-Alkylation: N-methylation of the quinuclidine nitrogen has been shown to affect the potency and efficacy of aceclidine.[2][3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and its analogs at the five human muscarinic receptor subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Aceclidine Analogs

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| This compound | 1,585 | 316 | 1,000 | 251 | 1,259 | [4][5] |

| (+)-Aceclidine | 6,310 | 1,259 | 3,981 | 1,000 | 5,012 | [4][5] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Muscarinic Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %) of Aceclidine Analogs

| Compound | M1 EC50 (nM) | M1 Emax (%) | M2 EC50 (nM) | M2 Emax (%) | M3 EC50 (nM) | M3 Emax (%) | M4 EC50 (nM) | M4 Emax (%) | M5 EC50 (nM) | M5 Emax (%) | Reference |

| This compound | 10,000 | 64 | 2,512 | 100 | 5,012 | 61 | 1,259 | 86 | 7,943 | 44 | [4][5] |

| (+)-Aceclidine | 2,512 | 100 | 794 | 100 | 1,259 | 100 | 398 | 100 | 3,162 | 100 | [4][5] |

Note: Emax values are often expressed relative to a full agonist like carbachol (B1668302) or acetylcholine.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled antagonist from muscarinic receptors by the test compound.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Atropine (1 µM) or another high-affinity muscarinic antagonist.

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare cell membrane homogenates from cells stably expressing the desired muscarinic receptor subtype.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This functional assay is used to measure the agonist-induced activation of Gq-coupled muscarinic receptors (M1, M3, M5), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Objective: To quantify the accumulation of inositol (B14025) phosphates (IPs) in response to agonist stimulation.

Materials:

-

Intact cells expressing the M1, M3, or M5 muscarinic receptor subtype.

-

[³H]-myo-inositol.

-

Agonist stimulation buffer (e.g., Krebs-Henseleit buffer).

-

LiCl solution (to inhibit inositol monophosphatase).

-

Quenching solution (e.g., perchloric acid).

-

Anion exchange chromatography columns.

-

Elution buffers.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Culture cells in 24- or 48-well plates.

-

Label the cells by incubating them with [³H]-myo-inositol overnight. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits the breakdown of inositol monophosphate, allowing for the accumulation of total inositol phosphates.

-

Stimulate the cells with varying concentrations of the test agonist for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the stimulation by adding a quenching solution (e.g., ice-cold perchloric acid) to lyse the cells.

-

Neutralize the cell lysates.

-

Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol and other cellular components using anion exchange chromatography.

-

Elute the [³H]-inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

-

The data is then plotted as radioactivity (counts per minute, CPM) versus agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Caption: Gq-coupled signaling pathway for this compound at M1, M3, and M5 receptors.

Caption: Gi-coupled signaling pathway for this compound at M2 and M4 receptors.

Caption: General experimental workflow for SAR studies of this compound analogs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emergence of a Cholinergic Agonist: A Technical History of (-)-Aceclidine

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of (-)-Aceclidine, a significant muscarinic acetylcholine (B1216132) receptor agonist. Tailored for researchers, scientists, and drug development professionals, this document details its quantitative pharmacology, key experimental methodologies, and the intracellular signaling pathways it modulates.

Introduction and Historical Context

Aceclidine (B1665410), chemically known as 3-acetoxyquinuclidine, is a parasympathomimetic drug that has been a subject of pharmacological research since the 1960s.[1] Initially investigated for its potential to stimulate sympathetic ganglia, its primary clinical application has been in ophthalmology as a miotic agent to constrict the pupil.[1][2][3] Historically, it was used in Europe for the treatment of glaucoma, where it demonstrated efficacy in reducing intraocular pressure comparable to pilocarpine (B147212) but with fewer side effects related to ciliary muscle spasm.[1][2]

Early research in the 1980s identified that the pharmacological activity of aceclidine resides primarily in one of its optical isomers.[1] Subsequent studies confirmed that aceclidine is a chiral molecule, and its muscarinic activity is highly stereoselective. The S-(+)-enantiomer is the more potent and efficacious agonist at muscarinic receptors, while the R-(-)-enantiomer, the focus of this guide, exhibits lower potency and partial agonist activity at several receptor subtypes.[4][5] This stereoselectivity is crucial for understanding its therapeutic applications and for the development of more targeted cholinergic agents.

Quantitative Pharmacological Profile of Aceclidine Enantiomers

The interaction of this compound and its more active counterpart, (+)-Aceclidine, with the five muscarinic acetylcholine receptor subtypes (M1-M5) has been characterized through various in vitro studies. The data, primarily from studies using transfected Chinese Hamster Ovary (CHO) cells, are summarized below.

Table 1: Binding Affinity of (+)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) |

| M1 | 7.1 |

| M2 | 7.9 |

| M3 | 7.3 |

| M4 | 8.1 |

| M5 | 7.0 |

| Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various in-vitro studies.[6] |

Table 2: Functional Potency and Efficacy of Aceclidine Enantiomers

| Receptor Subtype | Enantiomer | Functional Assay | EC50 (nM) | Maximal Response (Emax) |

| M1 | (+)-Aceclidine | Phosphoinositide Hydrolysis | 130 | Full Agonist |

| This compound | Phosphoinositide Hydrolysis | Higher than (+) | Partial Agonist (44-64% of (+)-isomer)[5][6] | |

| M2 | (+)-Aceclidine | Inhibition of cAMP Accumulation | 30 | Full Agonist |

| This compound | Inhibition of cAMP Accumulation | Higher than (+) | Full Agonist (same as (+)-isomer)[5][6] | |

| M3 | (+)-Aceclidine | Phosphoinositide Hydrolysis | 100 | Full Agonist |

| This compound | Phosphoinositide Hydrolysis | Higher than (+) | Partial Agonist (lower efficacy than (+)-isomer)[6] | |

| M4 | (+)-Aceclidine | Inhibition of cAMP Accumulation | 40 | Full Agonist |

| This compound | Inhibition of cAMP Accumulation | Lower potency than (+) | Partial Agonist (86% of (+)-isomer)[4][5][6] | |

| M5 | (+)-Aceclidine | Phosphoinositide Hydrolysis | 160 | Full Agonist |

| This compound | Phosphoinositide Hydrolysis | Higher than (+) | Partial Agonist (lower efficacy than (+)-isomer)[6] | |

| Note: EC50 is the half-maximal effective concentration, indicating potency. Data was derived from functional assays in transfected CHO cells.[6] |

Key Experimental Methodologies

The characterization of this compound's pharmacology relies on a suite of established in vitro assays. The following sections provide detailed protocols for the key experimental techniques used.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor.

-

Harvest confluent cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[7]

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB), and varying concentrations of unlabeled this compound.

-

Total Binding wells contain membranes and radioligand only.

-

Non-specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) to saturate all receptors.[7]

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.[7]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay.

Functional Assays

This assay measures the functional consequence of activating Gq/11-coupled receptors, which leads to the production of inositol (B14025) phosphates.

Methodology:

-

Cell Labeling:

-

Plate cells expressing the M1, M3, or M5 receptor in 24-well plates.

-

Incubate the cells overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates.

-

Add varying concentrations of this compound and incubate for a set period (e.g., 60 minutes) at 37°C.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Separate the accumulated [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

This assay measures the functional activation of Gi/o-coupled receptors, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture:

-

Plate cells expressing the M2 or M4 receptor in a suitable assay plate.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Incubate the cells with varying concentrations of this compound.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) to induce cAMP production. The Gi/o-mediated signal from this compound will inhibit this stimulation.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP using a competitive binding assay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-inhibition curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.[5]

-

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes are broadly divided into two major signaling pathways based on their G-protein coupling.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by an agonist like this compound leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses.

References

- 1. benchchem.com [benchchem.com]

- 2. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aceclidine | 827-61-2 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

(-)-Aceclidine: An In-depth Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Aceclidine, the (R)-enantiomer of aceclidine (B1665410), is a potent parasympathomimetic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Structurally, it is an ester of 3-quinuclidinol (B22445) and acetic acid.[2] Its primary pharmacological action involves the stimulation of muscarinic receptors, particularly the M3 subtype, leading to physiological responses such as pupillary constriction (miosis) and a decrease in intraocular pressure.[3][4] This activity has established its clinical use in ophthalmology for treating conditions like glaucoma and, more recently, presbyopia.[1]

The stability of this compound is a critical consideration for drug development, as its ester functional group is susceptible to hydrolysis.[5][6] This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, offering detailed experimental protocols and pathway visualizations to support research and formulation development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are essential for understanding its behavior in both in vitro and in vivo systems.

| Property | Value | Reference(s) |

| IUPAC Name | [(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate (B1210297) | [7] |

| Molecular Formula | C₉H₁₅NO₂ (Free Base) C₉H₁₅NO₂ • HCl (Hydrochloride Salt) | [8][9] |

| Molecular Weight | 169.22 g/mol (Free Base) 205.7 g/mol (Hydrochloride Salt) | [8][9] |

| Melting Point | 34-36°C (Free Base) 166°C (Hydrochloride Salt) | [8] |

| Boiling Point | 221.5°C at 760 mmHg | [8] |

| pKa | 9.3 | [10] |

| Appearance | White to tan powder (Hydrochloride Salt) | [11] |

| Solubility | Water: 226.0 mg/mL (Predicted, Free Base); ≥15 mg/mL at 60°C (HCl Salt)DMSO: Soluble, ~100 mg/mLEthanol: ~30 mg/mL (HCl Salt)PBS (pH 7.2): ~10 mg/mL (HCl Salt) | [8][9][11][12] |

Stability Profile

The chemical stability of this compound is a paramount concern, primarily due to its ester structure. Understanding its degradation pathways is crucial for formulation, storage, and handling.

Primary Degradation Pathway: Hydrolysis

The principal degradation route for this compound in aqueous environments is the hydrolysis of its acetate ester bond.[5][13] This reaction, which can be catalyzed by acid or base, yields the inactive metabolites 3-quinuclidinol and acetic acid.[5][14] Due to this inherent instability in solution, aceclidine has historically been supplied as a lyophilized powder that requires reconstitution before use.[6]

Influence of pH

Aceclidine's stability is highly pH-dependent. The molecule exhibits its greatest stability in a weakly acidic environment, with an optimal pH range of 4.5 to 5.5 for ophthalmic solutions.[15] As the pH deviates from this range, either towards more acidic or more alkaline conditions, the rate of hydrolytic degradation increases significantly.[13][14]

Influence of Temperature

The rate of hydrolysis is directly influenced by temperature; elevated temperatures accelerate the degradation process.[15] For optimal stability, ophthalmic solutions should be stored under refrigerated conditions (2-8°C).[15] The solid hydrochloride salt form is considerably more stable, with a reported shelf life of at least four years when stored at -20°C.[9] The free base begins to decompose at temperatures exceeding 200°C.[8]

Photostability and Oxidative Stability

While comprehensive public data on photostability is limited, standard pharmaceutical guidelines recommend photostability testing as a component of forced degradation studies.[5] Similarly, the molecule's susceptibility to oxidation is typically evaluated by exposing it to oxidative agents like hydrogen peroxide during these studies.[13]

Signaling and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

This compound exerts its therapeutic effect primarily as an agonist of the M3 muscarinic acetylcholine receptor.[3][16] The activation of this G-protein coupled receptor (GPCR) initiates a well-defined signaling cascade, leading to the desired physiological response.

Caption: M3 Muscarinic Receptor Gq-coupled signaling pathway activated by this compound.

Experimental Workflow for Stability Analysis

A forced degradation study is essential to elucidate the intrinsic stability of this compound and to develop a stability-indicating analytical method. The workflow below outlines the key stages of such a study.

Caption: General experimental workflow for a forced degradation study of this compound.

Experimental Protocols

The following sections provide generalized methodologies for assessing the stability of this compound. These should be adapted and validated for specific experimental contexts.

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and degradation pathways under various stress conditions.[5][13][15]

-

Stock Solution Preparation: Accurately weigh and dissolve this compound hydrochloride in purified water or a suitable buffer (e.g., pH 5.0) to a known concentration, such as 1 mg/mL.[5]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate the mixture in a controlled environment at 60°C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours) and immediately neutralize them with 0.1 N NaOH prior to analysis.[5][15]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature, as base-catalyzed hydrolysis is typically rapid. Withdraw samples at shorter intervals (e.g., 15, 30, 60 minutes), and immediately neutralize them with 0.1 N HCl.[5][15]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature and monitor for degradation over a defined period.[13]

-

Thermal Degradation: Store the stock solution (prepared in a neutral or weakly acidic buffer) at an elevated temperature, such as 70°C, and collect samples at various time points.[13]

-

Sample Analysis: Analyze all stressed, neutralized, and control samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.[5]

Example Stability-Indicating HPLC Method

A validated HPLC method is critical for accurately quantifying this compound in the presence of its degradants. The following parameters serve as a starting point for method development.[5][13][14]

| Parameter | Suggested Condition | Reference(s) |

| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size | [5][13] |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) | [13][14] |

| Flow Rate | 1.0 mL/min | [5][13] |

| Detection | UV Spectrophotometer at a suitable wavelength, e.g., 210-230 nm | [5][13] |

| Column Temp. | 25-30°C | [5][13] |

| Injection Vol. | 10-20 µL | [13] |

Note: This method must be fully validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable therapeutic agent whose utility is intrinsically linked to its chemical characteristics. Its core structure, a quinuclidine (B89598) ester, defines both its pharmacological activity as a muscarinic agonist and its primary liability: a susceptibility to hydrolysis. The stability of this compound is critically dependent on environmental factors, particularly pH and temperature, with optimal stability achieved in weakly acidic, refrigerated conditions.

For researchers and drug development professionals, a thorough understanding of these properties is essential. The application of rigorous analytical methodologies, such as forced degradation studies and validated stability-indicating HPLC methods, is imperative for characterizing its stability profile. This knowledge enables the rational design of stable formulations, the establishment of appropriate storage and handling procedures, and ultimately, ensures the safety and efficacy of this compound-based therapeutics.

References

- 1. Aceclidine | 827-61-2 | Benchchem [benchchem.com]

- 2. Aceclidine | C9H15NO2 | CID 1979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aceclidine | AChR | TargetMol [targetmol.com]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2023091439A1 - Aceclidine derivatives, compositions thereof and methods of use thereof - Google Patents [patents.google.com]

- 7. This compound | C9H16NO2+ | CID 6979053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Aceclidine | 827-61-2 | >98% [smolecule.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Aceclidine - Wikipedia [en.wikipedia.org]

- 11. アセクリジン 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. immune-system-research.com [immune-system-research.com]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of (-)-Aceclidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Aceclidine is a parasympathomimetic cholinergic agent that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist.[1] It is the active enantiomer of aceclidine. Historically utilized in Europe for the treatment of glaucoma, its primary application in modern therapeutics is in ophthalmology for the management of presbyopia.[1] When administered as an ophthalmic solution, this compound induces miosis (pupillary constriction), which creates a "pinhole" effect, thereby increasing the depth of focus and improving near visual acuity.[1][2] This targeted mechanism of action, with minimal stimulation of the ciliary muscle, distinguishes it from less selective miotic agents and offers a favorable side-effect profile.[1][2] A thorough understanding of the bioavailability and pharmacokinetic profile of this compound is paramount for its continued development and clinical application.

Bioavailability

The bioavailability of this compound is highly dependent on the route of administration. When administered ophthalmically, its primary route for therapeutic use, systemic bioavailability is minimal.[1][2]

Ophthalmic Administration:

Following topical application to the eye, this compound is absorbed locally through the conjunctiva and cornea, leading to a rapid onset of action.[1][2] The distribution is predominantly localized within the ocular tissues, with a low propensity for systemic accumulation.[1][2] This localized activity is advantageous as it minimizes systemic cholinergic side effects.

Systemic Administration:

While not a standard clinical route, understanding the pharmacokinetics following systemic administration is crucial for preclinical safety and toxicology studies. Due to the rapid hydrolysis of its ester group by esterases in the plasma and tissues, the systemic bioavailability of this compound is expected to be low if administered orally.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME).

Absorption: As mentioned, ophthalmic administration leads to rapid local absorption.[1][2]

Distribution: The distribution of this compound is largely confined to the eye after topical administration, minimizing systemic exposure.[1][2]

Metabolism: The primary metabolic pathway for this compound is hydrolysis of the acetate (B1210297) ester, yielding the inactive metabolite 3-quinuclidinol (B22445) and acetic acid.[3] This process is catalyzed by esterase enzymes present in ocular tissues and systemically. Pharmacokinetic studies have consequently focused on the quantification of the metabolite, 3-quinuclidinol (3-Q), as a surrogate marker for systemic exposure.[3]

Excretion: Detailed excretion studies for this compound are not extensively documented in publicly available literature. However, it is presumed to be eliminated primarily through local ocular routes and normal metabolic pathways.[1][2]

Quantitative Pharmacokinetic Data

The available quantitative pharmacokinetic data for this compound is limited, with a focus on its metabolite, 3-quinuclidinol, following ophthalmic administration in humans.

| Parameter | Analyte | Value | Conditions |

| Mean Cmax | 3-quinuclidinol | 2.114 ng/mL | After 8 days of once-daily ophthalmic administration of VIZZ™ (aceclidine ophthalmic solution) 1.44% in adults. |

| Mean AUC0-t | 3-quinuclidinol | 4.899 hr*ng/mL | After 8 days of once-daily ophthalmic administration of VIZZ™ (aceclidine ophthalmic solution) 1.44% in adults. |

| Accumulation | 3-quinuclidinol | Little to no accumulation | After repeated once-daily dosing. |

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human M1, M2, M3, M4, or M5 receptors are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Binding Assay: In a 96-well plate, the cell membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound.[1]

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[1]

-

Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.[1]

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

Caption: Workflow for Radioligand Competition Binding Assay.

Forced Degradation Study

This study identifies potential degradation products and pathways for this compound.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a pH 5.0 citrate (B86180) buffer) at a known concentration (e.g., 1 mg/mL).[4]

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N HCl and incubated at an elevated temperature (e.g., 60°C). Samples are collected at various time points and neutralized before analysis.[4][5]

-

Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N NaOH and incubated at room temperature. Samples are collected at shorter intervals and neutralized.[4][5]

-

Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature.[4][5]

-

Thermal Degradation: The stock solution is stored at an elevated temperature (e.g., 60°C).[4][5]

-

Photodegradation: The stock solution is exposed to UV and visible light, with a control sample protected from light.

-

-

Analysis: All samples are analyzed using a validated stability-indicating HPLC method.[4]

Caption: Workflow for a Forced Degradation Study.

Bioanalytical Method for Pharmacokinetic Studies (LC-MS/MS)

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantification of this compound and its metabolite, 3-quinuclidinol, in biological matrices like plasma.

Methodology:

-

Sample Preparation: An aliquot of the plasma sample is treated to remove proteins. This can be achieved through protein precipitation with a solvent like methanol (B129727) or through liquid-liquid extraction. An internal standard (e.g., a deuterated analog of the analyte) is added before this step for accurate quantification.

-